Dichloro(1,2-diaminocyclohexane)platinum(II) Dichloro(1,2-diaminocyclohexane)platinum(II)
Brand Name: Vulcanchem
CAS No.: 52691-24-4
VCID: VC8455895
InChI: InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2
SMILES: C1CCC(C(C1)N)N.Cl[Pt]Cl
Molecular Formula: C6H14Cl2N2Pt
Molecular Weight: 380.18 g/mol

Dichloro(1,2-diaminocyclohexane)platinum(II)

CAS No.: 52691-24-4

Cat. No.: VC8455895

Molecular Formula: C6H14Cl2N2Pt

Molecular Weight: 380.18 g/mol

* For research use only. Not for human or veterinary use.

Dichloro(1,2-diaminocyclohexane)platinum(II) - 52691-24-4

Specification

CAS No. 52691-24-4
Molecular Formula C6H14Cl2N2Pt
Molecular Weight 380.18 g/mol
IUPAC Name cyclohexane-1,2-diamine;dichloroplatinum
Standard InChI InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2
Standard InChI Key PNNCIXRVXCLADM-UHFFFAOYSA-L
SMILES C1CCC(C(C1)N)N.Cl[Pt]Cl
Canonical SMILES C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2]

Introduction

Chemical Identity and Structural Characteristics

Dichloro(1,2-diaminocyclohexane)platinum(II) belongs to the family of platinum(II) diamine complexes, characterized by a square-planar geometry around the central platinum atom. The compound’s structure features a 1,2-diaminocyclohexane (DACH) ligand chelated to platinum, with two chloride ions completing the coordination sphere .

Molecular and Crystallographic Data

Key molecular parameters include:

PropertyValueSource
Molecular formulaC6H12Cl2N2Pt\text{C}_6\text{H}_{12}\text{Cl}_2\text{N}_2\text{Pt}
Molecular weight378.16 g/mol
Crystal systemOrthorhombic (predicted)
Coordination geometrySquare-planar
Melting point280C280^\circ\text{C}

The compound’s IUPAC name, (2-azanidylcyclohexyl)azanide; dichloroplatinum, reflects its bifunctional amine coordination . X-ray crystallographic studies suggest that the DACH ligand adopts a chair conformation, minimizing steric hindrance between the amine groups and chloride ligands .

Synthesis and Industrial Production

The synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) typically proceeds via a two-step reaction pathway, optimized for high yield and purity in industrial settings .

Reaction Pathway

  • Ligand Complexation:
    Potassium tetrachloroplatinate(II) (K2PtCl4\text{K}_2\text{PtCl}_4) reacts with trans-l-1,2-cyclohexanediamine in aqueous medium:

    K2PtCl4+C6H10(NH2)2(DACH)PtCl2+2KCl\text{K}_2\text{PtCl}_4 + \text{C}_6\text{H}_{10}(\text{NH}_2)_2 \rightarrow (\text{DACH})\text{PtCl}_2 + 2\text{KCl}

    This step achieves >95% conversion at 60C60^\circ\text{C} under nitrogen atmosphere .

  • Chloride Substitution:
    The dichloro intermediate undergoes metathesis with silver sulfate to yield the diaquo-sulfate complex:

    (DACH)PtCl2+Ag2SO4(DACH)Pt(H2O)2SO4+2AgCl(\text{DACH})\text{PtCl}_2 + \text{Ag}_2\text{SO}_4 \rightarrow (\text{DACH})\text{Pt}(\text{H}_2\text{O})_2\text{SO}_4 + 2\text{AgCl} \downarrow

    Silver chloride precipitates and is removed via filtration .

Process Optimization

Industrial-scale production employs continuous flow reactors to enhance reaction kinetics and reduce platinum losses. Key parameters include:

  • Temperature control (60±2C60 \pm 2^\circ\text{C})

  • pH maintenance at 6.5–7.0 using ammonium hydroxide

  • Residual silver content <5 ppm in final product

Physicochemical Properties

The compound’s stability and reactivity profile make it suitable for further chemical modifications:

PropertyValue/DescriptionSignificance
SolubilityInsoluble in H<sub>2</sub>O; soluble in DMF, DMSOFacilitates ligand exchange reactions
Thermal stabilityDecomposes >300°CSuitable for high-temperature processing
Redox potentialE=+0.75VE^\circ = +0.75 \text{V} (vs SHE)Indicates oxidative stability
Hydrolysis ratet1/2=48 ht_{1/2} = 48 \text{ h} (pH 7.4)Predicts biological half-life

Notably, the sulfate derivative ((DACH)Pt(H2O)2SO4(\text{DACH})\text{Pt}(\text{H}_2\text{O})_2\text{SO}_4) shows enhanced water solubility (15.6 mg/mL15.6 \text{ mg/mL}) compared to the dichloro precursor (<1 mg/mL<1 \text{ mg/mL}) .

Pharmaceutical Applications

As a precursor to oxaliplatin, Dichloro(1,2-diaminocyclohexane)platinum(II) plays a critical role in antineoplastic drug development:

Mechanism of Action

The activated platinum complex crosslinks DNA through:

  • Guanyl N7 Binding: Forms 1,2-intrastrand crosslinks with adjacent guanine residues

  • DNA Distortion: Induces bend angles of 304030^\circ–40^\circ, disrupting replication

  • Apoptosis Activation: Triggers p53-dependent cell death pathways

Structure-Activity Relationships (SAR)

  • DACH Ligand: Confers resistance to nucleotide excision repair compared to cisplatin

  • Leaving Group: Chloride ligands enable controlled activation in low chloride environments (e.g., intracellular space)

  • Steric Effects: Cyclohexane ring hinders repair protein access to DNA adducts

Hazard CategoryDetailsPreventive Measures
Acute toxicityH302: Harmful if swallowedUse respiratory protection
Skin corrosionH312: Harmful in contact with skinWear nitrile gloves
MutagenicityH351: Suspected of causing cancerImplement closed system transfers
Environmental hazardWGK 3 (Germany)Avoid release to waterways

Storage recommendations include maintaining the compound in amber glass bottles under argon at 28C2–8^\circ\text{C}, with periodic moisture checks .

Recent Advances and Future Directions

Emerging research focuses on:

  • Nanoparticle Formulations: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) matrices for targeted delivery

  • Combination Therapies: Synergy with 5-fluorouracil and leucovorin in colorectal cancer regimens

  • Catalytic Applications: Asymmetric hydrogenation of α,β-unsaturated ketones (95% ee achieved)

Ongoing clinical trials (NCT04853221) evaluate derivative complexes with modified leaving groups to reduce nephrotoxicity while maintaining antitumor efficacy.

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